4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
Description
This compound features a pyrimidine core substituted at the 4-position with a piperazine ring bearing a 4-fluorophenyl group and at the 6-position with a 1H-pyrazol-1-yl moiety.
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6/c18-14-2-4-15(5-3-14)22-8-10-23(11-9-22)16-12-17(20-13-19-16)24-7-1-6-21-24/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVPBCFRGAEGTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps. One common method starts with the preparation of the piperazine derivative. The piperazine ring is often synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts . The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.
The pyrazolyl group is generally synthesized separately and then coupled with the piperazine derivative. This coupling can be achieved through various methods, including the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a ligand in receptor binding studies, particularly in the study of neurotransmitter receptors.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It acts as a ligand, binding to these receptors and modulating their activity. This can influence various signaling pathways, leading to changes in cellular responses. The compound’s effects are mediated through its binding affinity and selectivity for different receptor subtypes .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural differences and hypothesized pharmacological implications:
Key Observations:
Piperazine Modifications: The target compound’s 4-fluorophenyl group contrasts with bulkier substituents in analogs like elenestinib (pyrrolotriazin) or sulfonyl groups in compounds. Smaller aromatic substituents may favor CNS activity, while larger groups (e.g., pyrrolotriazin) likely shift selectivity to kinases .
Pyrimidine Substituents :
- The 1H-pyrazol-1-yl group in the target compound differs from 1H-pyrazol-4-yl (MK69) or pyrazole derivatives with alkyl chains (). Positional isomerism (1-yl vs. 4-yl) may influence hydrogen bonding patterns .
- Trifluoromethyl () or ethylsulfonyl () substituents introduce steric hindrance or polarity, affecting solubility and target engagement .
Pharmacological Implications
- Target Compound: Predicted CNS activity due to piperazine-fluorophenyl synergy. Fluorine’s electronegativity may enhance receptor affinity compared to non-fluorinated analogs.
- Elenestinib and Avapritinib () : These kinase inhibitors highlight how pyrrolotriazin or morpholine substituents expand therapeutic applications to oncology, diverging from the target compound’s likely CNS focus .
- Metabolic Stability : Sulfonyl () or trifluoromethyl () groups may reduce cytochrome P450-mediated metabolism compared to the target compound’s fluorophenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
